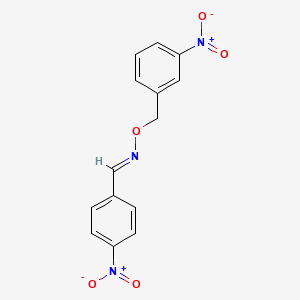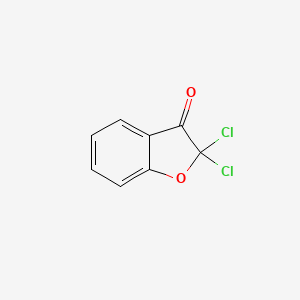
3(2H)-Benzofuranone, 2,2-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzofuranone, 2,2-dichloro- is an organic compound with a unique structure that includes a benzofuranone core substituted with two chlorine atoms at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2,2-dichloro- typically involves the chlorination of benzofuranone derivatives. One common method is the reaction of benzofuranone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position.
Industrial Production Methods
Industrial production of 3(2H)-Benzofuranone, 2,2-dichloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Benzofuranone, 2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuranone derivatives.
Applications De Recherche Scientifique
3(2H)-Benzofuranone, 2,2-dichloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3(2H)-Benzofuranone, 2,2-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of new therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichlorobenzofuran: Similar in structure but lacks the ketone group.
2,2-Dichlorobenzothiophene: Contains a sulfur atom instead of oxygen in the ring.
2,2-Dichlorobenzopyran: Features a different heterocyclic ring system.
Uniqueness
3(2H)-Benzofuranone, 2,2-dichloro- is unique due to its specific substitution pattern and the presence of the benzofuranone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
36037-84-0 |
|---|---|
Formule moléculaire |
C8H4Cl2O2 |
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
2,2-dichloro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Cl2O2/c9-8(10)7(11)5-3-1-2-4-6(5)12-8/h1-4H |
Clé InChI |
XUGIXPBJXQKSHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(O2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


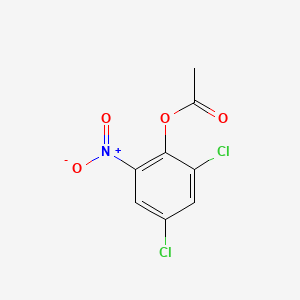
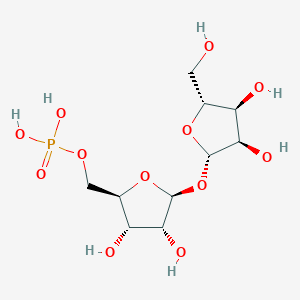
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
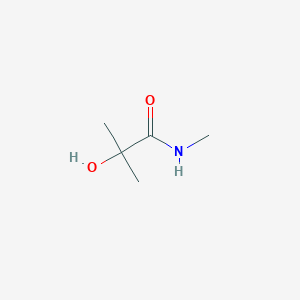

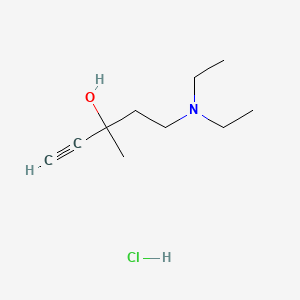
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
![Benzene, 1-chloro-4-[(phenylmethyl)seleno]-](/img/structure/B14673855.png)
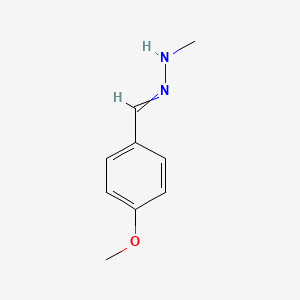

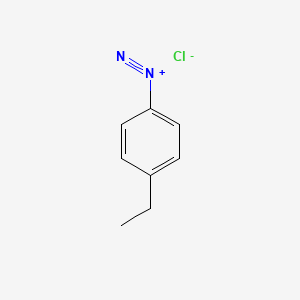
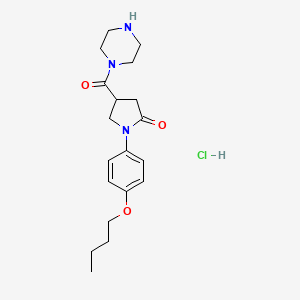
![Silane, [bis(phenylthio)methyl]trimethyl-](/img/structure/B14673881.png)
